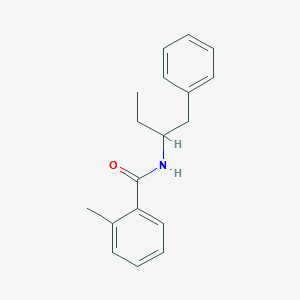![molecular formula C19H22N2O3S B4186100 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone](/img/structure/B4186100.png)
3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone
Descripción general
Descripción
3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone, also known as BPP-8a, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPP-8a belongs to the class of small molecules known as protein-protein interaction inhibitors, which have been shown to have promising results in the treatment of various diseases.
Mecanismo De Acción
3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone works by binding to a specific site on the MDM2 protein, which prevents it from interacting with the p53 protein. This, in turn, leads to the activation of the p53 pathway, which induces apoptosis in cancer cells. 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone has also been shown to have anti-inflammatory properties by inhibiting the interaction between two other proteins, NF-κB and IKKβ.
Biochemical and Physiological Effects:
3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone has also been shown to have anti-angiogenic effects, which means it can inhibit the growth of new blood vessels. This is an important property in the treatment of cancer, as tumors require a blood supply to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone is its specificity for the MDM2 protein. This means that it does not interact with other proteins in the cell, which reduces the risk of off-target effects. However, one of the limitations of 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone is its poor solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for the research on 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone. One area of interest is in the development of more potent and selective protein-protein interaction inhibitors. Another area of research is in the identification of biomarkers that can predict which patients will respond to 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone treatment. Finally, there is also interest in the development of new drug delivery systems that can improve the solubility and bioavailability of 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone.
Conclusion:
In conclusion, 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone is a promising small molecule with potential therapeutic applications in the treatment of cancer and inflammation. Its specificity for the MDM2 protein and its anti-angiogenic effects make it an attractive candidate for further research. However, its poor solubility in water and the need for more potent and selective protein-protein interaction inhibitors are areas that require further investigation.
Aplicaciones Científicas De Investigación
3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone has been shown to inhibit the interaction between two proteins, MDM2 and p53, which are known to play a critical role in the regulation of cell growth and apoptosis. By inhibiting this interaction, 3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone has been shown to induce apoptosis in cancer cells, leading to their death.
Propiedades
IUPAC Name |
3-(4-butylsulfanylanilino)-1-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-3-14-25-18-10-6-16(7-11-18)20-13-12-19(22)15-4-8-17(9-5-15)21(23)24/h4-11,20H,2-3,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBEJJHDJTDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4186031.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4186033.png)
![ethyl 1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4186038.png)
![3-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186041.png)
![6-amino-4-[2,4-dimethyl-5-(4-morpholinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4186042.png)
![N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4186048.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B4186068.png)
![4-chloro-N-{5-[(2,2-dimethylhydrazino)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B4186079.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186085.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4186094.png)

![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4186111.png)
![methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4186112.png)